molecular formula C15H20O4 B1139153 Epoxymicheliolide CAS No. 1343403-10-0

Epoxymicheliolide

Cat. No. B1139153
M. Wt: 264.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxymicheliolide is a compound that can be synthesized through various chemical processes, one of which involves the reaction of sulfur ylides with carbonyl compounds to produce epoxides. This process has been significantly advanced to become both asymmetric and catalytic, providing a new method for the preparation of epoxides with high enantioselectivity (Aggarwal & Winn, 2004).

Synthesis Analysis

Asymmetric synthesis plays a crucial role in the production of epoxymicheliolide. For instance, the asymmetric total synthesis of related compounds showcases the importance of highly regioselective chlorination and olefination processes in achieving the desired molecular structure (Jana, Das, & Nanda, 2013).

Molecular Structure Analysis

Theoretical studies on the selectivity of asymmetric sulfur ylide epoxidation reactions have provided insights into the molecular structure and stereochemistry of epoxides. These studies have successfully reproduced experimentally determined high enantiomeric excesses, indicating the potential for precise control over the molecular structure of synthesized epoxides (Silva, Bellenie, & Goodman, 2004).

Chemical Reactions and Properties

The catalytic asymmetric epoxidation of enones demonstrates the chemical reactivity and properties of epoxides. This process utilizes lanthanoid-BINOL complexes to achieve high yields and enantioselectivities, further underscoring the versatility of epoxides in chemical synthesis (Nemoto, Ohshima, Yamaguchi, & Shibasaki, 2001).

Physical Properties Analysis

The synthesis of epoxy-clay nanocomposites highlights the impact of physical properties on the structural characteristics of epoxides. The dispersion of clay in the nanocomposites and its influence on interlamellar spacing are essential factors that affect the material properties of the resulting composites (Kornmann, Lindberg, & Berglund, 2001).

Chemical Properties Analysis

Asymmetric epoxidation using hydrogen peroxide as the oxidant is a prime example of the chemical properties of epoxides. This environmentally friendly method allows for the synthesis of optically active epoxides, demonstrating the importance of catalysts in controlling the reaction outcome (Wang & Yamamoto, 2015).

Scientific Research Applications

  • Epigenetics in Oncology : A study by Rodríguez-Paredes and Esteller (2011) in "Nature Medicine" discusses the progress in cancer epigenetics research, highlighting the development of new biomarkers and pharmacological strategies. While this paper does not directly mention EMCL, it provides context on the relevance of epigenetic research in cancer treatment, which is a key area where EMCL could be applied (Rodríguez-Paredes & Esteller, 2011).

  • EMCL and Renal Cell Carcinoma : Zhu et al. (2018) in the "International Journal of Oncology" examined the effect of EMCL on renal cell carcinoma (RCC) cells. They found that EMCL significantly inhibited the proliferation of RCC cells, increased apoptosis, and suppressed cell invasion and metastasis. The study suggested EMCL as a potential anticancer agent for RCC treatment (Zhu et al., 2018).

  • Drug Discovery and Development : A historical perspective on drug discovery provided by Drews (2000) in "Science" discusses the evolution of pharmacology and clinical sciences in drug research. Although this paper does not specifically mention EMCL, it provides an understanding of the process that drugs like EMCL undergo in development (Drews, 2000).

Safety And Hazards

EMCL is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

EMCL has been found to inhibit microglia-mediated neuroinflammation in vitro and in vivo, suggesting that it could be a promising drug candidate for neuroinflammation via regulating histone monoubiquitination . Another study found that EMCL ameliorated ulcerative colitis by targeting NF-κB and Nrf2 pathways .

properties

IUPAC Name

(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWNFKWDSMXFLK-NCWRXGJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxymicheliolide

Citations

For This Compound
35
Citations
J He, L Liu, X Liu, H Chen, K Liu, N Huang… - International …, 2022 - Elsevier
… of epoxymicheliolide on UC have not been fully characterized. In the present study, we found that epoxymicheliolide … -NRF2 pathways were involved in epoxymicheliolide-mediated anti-…
Number of citations: 7 www.sciencedirect.com
SZ Zheng, XW Zhang, XM Song, Z Yang, L Yao… - Pharmacological …, 2022 - Elsevier
… In this study, we first discover a natural small-molecule epoxymicheliolide (ECL), which directly binds to H2B to inhibit microglia-mediated neuroinflammation in vitro and in vivo. …
Number of citations: 4 www.sciencedirect.com
F Long, R Chen, Y Su, J Liang, Y Xian, F Yang… - International …, 2022 - Elsevier
The hyperactivity of osteoclasts caused by postmenopausal estrogen deficiency plays an imperative role in the progression of osteoporosis. Although osteoporosis-related drugs have …
Number of citations: 4 www.sciencedirect.com
J Zhu, J Zhao, Z Yu, S Shrestha… - International …, 2018 - spandidos-publications.com
Parthenolide (PTL) is a sesquiterpene lactone compound obtained from Tanacetum parthenium (feverfew) and inhibits the activation of nuclear factor (NF)-κB. Epoxymicheliolide (EMCL…
Number of citations: 11 www.spandidos-publications.com
SZ Zheng, XW Zhang, X Song, L Yao… - Available at SSRN …, 2021 - papers.ssrn.com
… In this study, we identified natural product epoxymicheliolide (ECL) as a potent anti-neuroinflammation smallmolecule which significantly inhibited the release of NO, TNF-α and IL-6 …
Number of citations: 0 papers.ssrn.com
L Yang, H Chen, Q Hu, L Liu, Y Yuan, C Zhang… - International …, 2022 - Elsevier
Acute lung injury (ALI) is a life-threatening disease characterized by severe inflammatory response, which has no pharmacological therapy in clinic. In this study, we found that …
Number of citations: 2 www.sciencedirect.com
G Javir, K Joshi, V Khedkar, S Rojatkar - The Journal of Steroid …, 2020 - Elsevier
Cyathocline purpurea has potential biological activities and has been widely used in traditional Chinese and Ayurvedic medicine. The aim of the present study is to elucidate the …
Number of citations: 6 www.sciencedirect.com
D Feng, M Liu, Y Liu, X Zhao, H Sun… - Oncology …, 2020 - spandidos-publications.com
Micheliolide (MCL), a sesquiterpene lactone isolated from Michelia compressa and Michelia champaca, has been used previously to inhibit the NF‑κB signaling pathway. MCL has …
Number of citations: 4 www.spandidos-publications.com
M Lin, H Bi, Y Yan, W Huang, G Zhang, G Zhang… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Non-small cell lung cancer (NSCLC), one type of lung cancer, owns high rates of morbidity and mortality. B-Raf is one of the promising oncogenic drivers of NSCLC. Parthenolide, a …
Number of citations: 68 www.ncbi.nlm.nih.gov
X Zhang, J Zhu, J Yan, Y Xiao, R Yang, R Huang… - Phytomedicine, 2020 - Elsevier
Background Lung cancer is the most common and mortal cancer worldwide. Rhodiola rosea L. (RR), a well-known traditional Chinese medicine (TCM), has been turned out to be …
Number of citations: 15 www.sciencedirect.com

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